Acalabrutinib-D4

Description

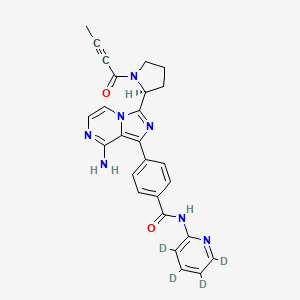

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23N7O2 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuterio-2-pyridinyl)benzamide |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m0/s1/i3D,4D,8D,13D |

InChI Key |

WDENQIQQYWYTPO-FJSIYNKGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)[C@@H]5CCCN5C(=O)C#CC)N)[2H])[2H] |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Acalabrutinib-D4: A Technical Guide for Researchers

Introduction

Acalabrutinib is an orally available, second-generation inhibitor of Bruton's tyrosine kinase (BTK) that is highly selective and potent.[1][2] It is utilized in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[2][3] Acalabrutinib-D4 is the deuterium-labeled analogue of Acalabrutinib.[1] The incorporation of deuterium atoms creates a stable, heavy isotope-labeled version of the parent compound. This makes this compound an invaluable tool in pharmaceutical research and development, particularly as an internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to study the pharmacokinetics of Acalabrutinib.[1][4] Deuterated standards are preferred in bioanalysis because they exhibit nearly identical chemical properties and extraction behavior to the analyte while being distinguishable by mass, ensuring accurate quantification.[4]

Chemical Structure and Properties

This compound is structurally identical to Acalabrutinib, with the exception of four hydrogen atoms on the pyridinyl ring being replaced by deuterium.

-

IUPAC Name: 4-[8-amino-3-[(2S)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuterio-2-pyridinyl)benzamide[5]

-

CAS Number: 2699608-18-7[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₉D₄N₇O₂ | [6] |

| Molecular Weight | 469.5 g/mol | [5][6] |

| Appearance | Pale Yellow Solid | [7] |

| Solubility | Soluble in Methanol | [7] |

| Storage Condition | 2-8°C or -20°C | [6][7] |

| Isotopic Enrichment | >95% | [6] |

Mechanism of Action

Acalabrutinib is a targeted therapy that functions as a highly selective, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[8][9]

-

BTK's Role: BTK is a key component of the BCR signaling cascade, which is essential for the proliferation, survival, trafficking, and adhesion of both normal and malignant B-cells.[10][11]

-

Covalent Inhibition: Acalabrutinib forms a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding pocket of the BTK enzyme.[8][12] This binding is irreversible, leading to the permanent inactivation of the enzyme.

-

Pathway Disruption: By inhibiting BTK, Acalabrutinib effectively blocks the downstream signaling pathways that are aberrantly activated in B-cell cancers, including the NF-κB, PI3K, and MAPK pathways.[11]

-

Therapeutic Effect: The disruption of these critical survival signals induces apoptosis (programmed cell death) and inhibits the proliferation of cancerous B-cells, thereby slowing the progression of the malignancy.[8][11]

Due to its high selectivity for BTK over other kinases (such as ITK, EGFR, and SRC), Acalabrutinib is associated with fewer off-target effects compared to the first-generation BTK inhibitor, ibrutinib.[2][10]

Caption: BTK signaling pathway and the point of irreversible inhibition by Acalabrutinib.

Experimental Protocols

Synthesis Overview

The synthesis of Acalabrutinib is a multi-step process. While specific, proprietary details may vary, publicly available information outlines a general strategy. An improved and industrially viable process focuses on preparing key intermediates in high yield, often avoiding time-consuming chromatographic purification.[13][14] A crucial intermediate in the synthesis is (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.[13] This intermediate is then reacted to introduce the but-2-ynoyl group to the pyrrolidine ring, completing the Acalabrutinib molecule. The deuterated pyridinyl moiety required for this compound is incorporated during the synthesis of the core benzamide structure.

Bioanalytical Quantification via LC-MS/MS

This protocol describes a method for the simultaneous quantification of Acalabrutinib and its metabolites in human plasma, using this compound as an internal standard (IS).[4]

-

Materials and Reagents:

-

Working standards of Acalabrutinib, this compound, and any relevant metabolites.

-

HPLC-grade water, acetonitrile, and methanol.

-

Analytical grade formic acid, dimethyl sulfoxide (DMSO), and tert-butyl methyl ether (TBME).

-

Human blank plasma.

-

-

Instrumentation:

-

Liquid Chromatography system (e.g., Shimadzu LC-20AD).

-

Tandem Mass Spectrometer (e.g., AB SCIEX API-4500) with a Turbo Ion Spray interface.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add the internal standard solution (this compound).

-

Add 2.5 mL of TBME as the extraction solvent.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase.

-

Inject a small volume (e.g., 15 µL) into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 analytical column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g., ammonium formate buffer).

-

Flow Rate: As optimized for the column (e.g., 1.0 mL/min).

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions. For example:

-

Acalabrutinib: m/z 466.1 → 372.1

-

This compound (IS): m/z 470.1 → 376.1[4]

-

-

-

Data Analysis:

-

Quantify Acalabrutinib by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a standard calibration curve.

-

Purity Analysis via RP-HPLC

This protocol outlines a representative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of Acalabrutinib in bulk drug substance.[15]

-

Materials and Reagents:

-

Acalabrutinib reference standard.

-

HPLC-grade water and methanol.

-

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Chromatographic Conditions:

-

Column: Zodiasil C18 (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Water:Methanol (60:40 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 230 nm.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 6 minutes.

-

-

Procedure:

-

Prepare a standard stock solution of Acalabrutinib (e.g., 1000 µg/mL) in the diluent (mobile phase).

-

Prepare working solutions of appropriate concentrations from the stock solution.

-

Inject the solutions into the HPLC system.

-

The retention time for Acalabrutinib is expected to be approximately 2.76 minutes under these conditions.[15]

-

Assess purity by calculating the percentage area of the main Acalabrutinib peak relative to the total area of all peaks in the chromatogram.

-

The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[15]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Acalabrutinib - Wikipedia [en.wikipedia.org]

- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound | C26H23N7O2 | CID 131708768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sussex-research.com [sussex-research.com]

- 7. This compound - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 8. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 9. drugs.com [drugs.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. ijbpr.net [ijbpr.net]

Acalabrutinib-D4: An In-Depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Acalabrutinib-D4 in a research setting. This compound is the deuterium-labeled analogue of Acalabrutinib, a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the quantitative analysis of Acalabrutinib and its active metabolite, ACP-5862, in biological matrices.[3] This guide will delve into its primary use in pharmacokinetic studies, detailing experimental protocols and presenting key quantitative data.

Core Application: Internal Standard in Bioanalysis

In drug development and clinical research, accurate quantification of a drug and its metabolites in biological samples is paramount for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the accuracy and precision of the quantification of Acalabrutinib and its major active metabolite, ACP-5862.[3][4]

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical mass spectrometry. It co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[3]

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Acalabrutinib | C₂₆H₂₃N₇O₂ | 465.51 |

| This compound | C₂₆H₁₉D₄N₇O₂ | 469.5 |

| ACP-5862 (M27) | C₂₆H₂₅N₇O₃ | 481.52 |

Experimental Protocols: Quantification of Acalabrutinib and ACP-5862

The following sections outline a typical experimental workflow for the simultaneous determination of Acalabrutinib and its active metabolite, ACP-5862, in human plasma using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A robust and reproducible sample preparation is crucial for accurate bioanalysis. Liquid-liquid extraction is a common method used to isolate the analytes of interest from the complex plasma matrix.

-

Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution (this compound).

-

Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether - MTBE) and vortex for 10 minutes.[3]

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.[3]

-

Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[3]

-

Reconstitution: Reconstitute the dried residue with the mobile phase and inject it into the LC-MS/MS system.[3]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of Acalabrutinib, ACP-5862, and this compound are achieved using a validated LC-MS/MS method.

Table of Chromatographic Conditions

| Parameter | Condition |

| LC System | Shimadzu LC-20AD or equivalent[3] |

| Column | Zodiasil C18 (150 mm x 4.6 mm, 5µ) or equivalent[5] |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| Flow Rate | 0.8 mL/min[5] |

| Injection Volume | 10 µL[5] |

| Column Temperature | Ambient |

Table of Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | AB SCIEX API-4500 or equivalent[3] |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500 °C |

Table of MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acalabrutinib | 466.1 | 372.1[3] |

| ACP-5862 (ACBM) | 482.1 | 388.1[3] |

| This compound (IS) | 470.1 | 376.1[3] |

Visualizing Key Pathways and Workflows

To further elucidate the context of Acalabrutinib's action and the experimental procedures involving this compound, the following diagrams are provided.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijbpr.net [ijbpr.net]

An In-depth Technical Guide to the Synthesis and Purification of Acalabrutinib-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Acalabrutinib-D4, a deuterated isotopologue of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document details a feasible synthetic pathway, purification methodologies, and characterization data, intended to support research and development in medicinal chemistry and drug metabolism studies.

Introduction to Acalabrutinib and Its Deuterated Analog

Acalabrutinib is a highly selective, second-generation BTK inhibitor approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition of its kinase activity.[1] This, in turn, disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][3]

Deuterated analogs of pharmaceutical compounds, such as this compound, are valuable tools in drug development. They are primarily used as internal standards in pharmacokinetic and metabolic studies utilizing mass spectrometry, owing to their similar chemical properties but distinct mass.[4] The deuterium labeling in this compound is located on the pyridinyl ring.[5]

Acalabrutinib's Mechanism of Action: The BTK Signaling Pathway

Acalabrutinib targets Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. BTK is a critical downstream mediator in this pathway. Acalabrutinib's irreversible inhibition of BTK effectively blocks these downstream signals, inducing apoptosis in malignant B-cells.[1][6]

Caption: Acalabrutinib inhibits BTK in the BCR signaling pathway.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, culminating in the coupling of a deuterated aminopyridine moiety with the core structure of Acalabrutinib. A plausible synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,4,5,6-tetradeuteriopyridine

The key starting material, 2-Amino-3,4,5,6-tetradeuteriopyridine, can be prepared from 2-aminopyridine through a hydrogen-deuterium exchange reaction.

-

Method: A common method for deuteration of aromatic rings is acid- or metal-catalyzed H-D exchange in a deuterated solvent. For instance, 2-aminopyridine can be heated in deuterated water (D₂O) with a suitable catalyst, such as a palladium or platinum catalyst, or under acidic conditions with D₂SO₄. The reaction progress can be monitored by ¹H NMR spectroscopy until the desired level of deuteration is achieved. Purification is typically performed by extraction and crystallization or chromatography.

Step 2: Synthesis of the Acalabrutinib Core ((S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)benzoic acid)

The non-deuterated core of Acalabrutinib can be synthesized according to established patent literature. This multi-step synthesis generally involves the construction of the imidazo[1,5-a]pyrazine ring system, followed by the introduction of the pyrrolidinyl and but-2-ynoyl moieties, and finally coupling to a benzoic acid derivative.

Step 3: Final Coupling to Yield this compound

The final step involves the amide bond formation between the deuterated aminopyridine and the Acalabrutinib core.

-

Method: The carboxylic acid of the Acalabrutinib core is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent such as dimethylformamide (DMF). The 2-Amino-3,4,5,6-tetradeuteriopyridine is then added to the reaction mixture, and the reaction is stirred at room temperature until completion, as monitored by LC-MS.

Quantitative Data (Illustrative)

The following table summarizes illustrative quantitative data for the synthesis of this compound. Actual yields and purity may vary depending on the specific reaction conditions and purification methods employed.

| Step | Reactants | Product | Yield (%) | Purity (%) |

| 1 | 2-Aminopyridine | 2-Amino-3,4,5,6-tetradeuteriopyridine | 70-85 | >98 (Isotopic) |

| 2 | Various Precursors | Acalabrutinib Core | 40-50 (overall) | >95 |

| 3 | Acalabrutinib Core, Deuterated Aminopyridine | This compound | 60-75 | >99 (HPLC) |

Purification of this compound

Purification of the final this compound product is critical to ensure high purity for its intended use as an analytical standard. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Preparative HPLC

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where Acalabrutinib shows strong absorbance (e.g., around 254 nm).

-

Fraction Collection: Fractions corresponding to the main product peak are collected, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Quantitative Data (Illustrative)

| Parameter | Value |

| Purification Method | Preparative RP-HPLC |

| Column Type | C18, 10 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 30 min |

| Flow Rate | 20 mL/min |

| Purity after Purification | >99.5% (by analytical HPLC) |

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Absence of signals corresponding to the protons on the pyridinyl ring. The remaining proton signals should match those of non-deuterated Acalabrutinib. |

| Mass Spectrometry (MS) | A molecular ion peak at m/z corresponding to the molecular weight of this compound (C₂₆H₁₉D₄N₇O₂), which is approximately 469.5 g/mol .[5] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a retention time similar to that of non-deuterated Acalabrutinib, indicating high purity. |

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. The proposed synthetic route, leveraging a deuterated aminopyridine intermediate, provides a clear pathway to obtaining this valuable research tool. The detailed purification and characterization methods are essential for ensuring the high quality required for its application in sensitive bioanalytical assays. This guide serves as a foundational resource for researchers engaged in the synthesis of deuterated pharmaceutical standards and the broader field of drug metabolism and pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. bruton-tyrosine-kinase-btk-and-its-role-in-b-cell-malignancy - Ask this paper | Bohrium [bohrium.com]

- 3. B-cell receptor - Wikipedia [en.wikipedia.org]

- 4. glpbio.com [glpbio.com]

- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acalabrutinib-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Acalabrutinib-D4, a deuterated isotopologue of the Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound. The inclusion of deuterium in the Acalabrutinib molecule makes this compound a useful internal standard in bioanalytical studies. While specific experimental data for the deuterated form is limited, the physicochemical properties of Acalabrutinib serve as a strong proxy, given that deuterium substitution has a minimal impact on these characteristics.

Physicochemical Properties

The fundamental physical and chemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following tables summarize the key physicochemical parameters of Acalabrutinib, which are expected to be highly representative of this compound.

Table 1: General Physicochemical Properties of Acalabrutinib

| Property | Value | Source |

| Molecular Formula | C₂₆H₁₉D₄N₇O₂ | [1] |

| Molecular Weight | 469.53 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| pKa (Strongest Acidic) | 12.34 | [4] |

| pKa (Strongest Basic) | 5.0 | [4] |

| LogP | 2.69 | [4] |

Table 2: Solubility of Acalabrutinib

| Solvent | Solubility | Source |

| Water (pH < 3) | Freely soluble | [4] |

| Water (pH > 6) | Practically insoluble | [4] |

| Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) | 0.12 mg/mL | [5] |

| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 0.67 mg/mL | [5] |

| DMSO | ~25 mg/mL | [3] |

| Dimethylformamide (DMF) | ~25 mg/mL | [3] |

| Ethanol | ~15 mg/mL | [3] |

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate and reproducible characterization of a drug substance. The following sections outline methodologies for determining key physicochemical properties of this compound.

Solubility Determination

2.1.1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its dissolution and absorption characteristics.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound at the specific pH and temperature.

2.1.2. Kinetic Solubility Assay (High-Throughput Screening)

This assay is useful for rapid screening of compound solubility in early drug discovery.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate format, creating a range of concentrations.

-

Precipitation Detection: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by visual inspection.

-

Quantification (Optional): Alternatively, the plate can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS/MS.

Stability Assessment

2.2.1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Protocol:

-

Stress Conditions: Subject this compound (in solid state and in solution) to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light (ICH Q1B guidelines).

-

-

Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Peak Purity and Identification: Assess the purity of the this compound peak and identify the structure of significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. A forced degradation study on Acalabrutinib showed it was unstable under acidic, basic, and oxidative stress conditions but stable under neutral, thermal, and photolytic conditions[6].

2.2.2. Long-Term Stability Studies

Long-term stability studies are conducted to establish the shelf-life and recommended storage conditions for the drug substance.

Protocol:

-

Storage Conditions: Store this compound samples in controlled environment chambers under long-term storage conditions as per ICH guidelines (e.g., 25°C/60% RH and 30°C/65% RH).

-

Testing Intervals: Test the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Testing: At each time point, analyze the samples for appearance, purity (by HPLC), and any other relevant physicochemical properties. Stability data for Acalabrutinib capsules have shown the product to be stable for at least 18 months under long-term storage conditions[5].

Signaling Pathway and Mechanism of Action

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell antigen receptor (BCR) pathway, which is crucial for B-cell proliferation, trafficking, and survival. In various B-cell malignancies, the BCR pathway is constitutively active, leading to uncontrolled cell growth.

Acalabrutinib covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition. This blockage of BTK activity disrupts the downstream signaling cascade, ultimately inhibiting B-cell activation and proliferation and inducing apoptosis in malignant B-cells.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a new chemical entity like this compound.

References

Acalabrutinib-D4: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Acalabrutinib-D4. The information presented is critical for ensuring the integrity of the compound in research and development settings. The stability data is primarily based on studies conducted on Acalabrutinib, as the deuterated form, this compound, is expected to exhibit nearly identical chemical stability. Deuterium labeling is primarily utilized to create a stable isotope-labeled internal standard for mass spectrometry-based bioanalytical assays, and it does not significantly alter the molecule's susceptibility to chemical degradation.

Recommended Storage Conditions

Proper storage is paramount to maintain the purity and stability of this compound. The following conditions are recommended based on supplier safety data sheets and product information.

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Up to 3 years | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight. |

| 4°C | Up to 2 years | Provides an alternative for shorter-term storage. | |

| In Solvent | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions to minimize degradation. |

| -20°C | Up to 1 month | Suitable for short-term storage of working solutions. |

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Studies on Acalabrutinib have shown its susceptibility to degradation under hydrolytic (acidic and basic) and oxidative conditions. The compound is relatively stable under neutral, thermal, and photolytic stress.

A summary of the findings from forced degradation studies on Acalabrutinib is presented below.

| Stress Condition | Observations |

| Acidic Hydrolysis | Significant degradation observed. |

| Alkaline Hydrolysis | Significant degradation observed, with the formation of specific degradation products. |

| Oxidative | Degradation occurs in the presence of oxidizing agents. |

| Neutral Hydrolysis | Stable. |

| Thermal | Stable under dry heat conditions. |

| Photolytic | Stable when exposed to UV light. |

Incompatible Materials: To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Degradation Pathways

Under stress conditions, Acalabrutinib can degrade into several products. Understanding these pathways is crucial for the development of robust analytical methods and for impurity profiling.

-

Hydrolytic Degradation: In acidic and basic media, hydrolysis can occur at the amide bond and other susceptible functionalities.

-

Oxidative Degradation: The molecule is susceptible to oxidation, potentially at the electron-rich nitrogen centers or other positions.

The following diagram illustrates a simplified overview of the degradation process.

Caption: this compound degradation under stress.

Experimental Protocols

Detailed experimental protocols are vital for reproducing stability studies and for the validation of analytical methods. The following sections outline typical methodologies used in the forced degradation studies of Acalabrutinib.

Stability-Indicating HPLC Method

A robust stability-indicating method is capable of separating the parent drug from its degradation products.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV at a specific wavelength (e.g., 230 nm or 255 nm) |

| Injection Volume | 10 - 20 µL |

Forced Degradation Experimental Workflow

The following diagram outlines a typical workflow for conducting forced degradation studies.

Caption: Workflow for forced degradation studies.

Conclusion

This compound, like its non-deuterated counterpart, is a stable molecule under recommended storage conditions. However, it is susceptible to degradation under acidic, basic, and oxidative stress. For researchers, scientists, and drug development professionals, adherence to proper storage and handling protocols is essential to ensure the integrity of the compound for use in sensitive analytical assays. The information provided in this guide serves as a comprehensive resource for the stable use and handling of this compound.

Methodological & Application

Application Note: High-Throughput Quantification of Acalabrutinib in Human Plasma using Acalabrutinib-D4 Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of acalabrutinib in human plasma. Acalabrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, is a key therapeutic agent in the treatment of various B-cell malignancies.[1][2] This method employs a stable isotope-labeled internal standard, Acalabrutinib-D4, to ensure high accuracy and precision, compensating for variability in sample preparation and matrix effects.[3][4][5] The protocol is designed for high-throughput analysis, making it suitable for pharmacokinetic studies and clinical research.

Introduction

Acalabrutinib is a second-generation BTK inhibitor used in the treatment of mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The use of a deuterated internal standard like this compound, which is chemically identical to the analyte but has a different mass, is the gold standard for quantitative LC-MS/MS analysis.[3][4][5] It co-elutes with the analyte, effectively correcting for variations in extraction recovery, matrix effects, and instrument response.[4]

Acalabrutinib Signaling Pathway

Acalabrutinib is a targeted therapy that works by inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][6] This pathway is essential for the proliferation, survival, and trafficking of B-cells.[2][6] In certain B-cell cancers, the BCR pathway is hyperactive, leading to uncontrolled cell growth.[1] Acalabrutinib forms a covalent bond with a specific cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][7] This blockage disrupts the downstream signaling cascade, ultimately inhibiting the proliferation and survival of malignant B-cells and inducing apoptosis (programmed cell death).[1][7]

Caption: Acalabrutinib inhibits BTK, disrupting B-cell proliferation.

Experimental Protocols

Materials and Reagents

-

Acalabrutinib reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Human plasma (blank)

-

Methyl tertiary butyl ether (MTBE) for liquid-liquid extraction

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of acalabrutinib and this compound in DMSO.

-

Working Solutions: Prepare serial dilutions of the acalabrutinib stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Liquid-Liquid Extraction

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 25 µL of the this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tertiary butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Workflow

Caption: Workflow for Acalabrutinib analysis by LC-MS/MS.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Condition |

| LC System | Shimadzu LC-20AD or equivalent |

| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent[8][9] |

| Mobile Phase | A: 10 mM Ammonium Formate in 0.1% Formic AcidB: AcetonitrileIsocratic: 35% A : 65% B[8] |

| Flow Rate | 1.0 mL/min[8] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[9] |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Applied Biosystems Sciex API 2000)[9] |

| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode[8] |

| MRM Transitions | Acalabrutinib: m/z 466.1 → 372.1[8]this compound: m/z 470.1 → 376.1[8] |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 200 ms |

Method Validation Data

The method was validated according to the US FDA guidelines for bioanalytical method validation.[8]

Table 2: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 5.0 - 1600 ng/mL[8] |

| Correlation Coefficient (r²) | > 0.99[8] |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[8] |

Table 3: Intra-day and Inter-day Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | < 15% | 85-115% | < 15% | 85-115% |

| Mid QC | < 15% | 85-115% | < 15% | 85-115% |

| High QC | < 15% | 85-115% | < 15% | 85-115% |

| (Data presented as typical acceptance criteria based on published methods)[10] |

Table 4: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Acalabrutinib | > 85% | Minimal |

| This compound | > 85% | Minimal |

| (Data presented as typical performance) |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of acalabrutinib in human plasma. The protocol is well-suited for pharmacokinetic studies and research applications in drug development. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the results.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texilajournal.com [texilajournal.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. mdpi.com [mdpi.com]

Application Note: Quantification of Acalabrutinib in Human Plasma using Acalabrutinib-D4 as an Internal Standard by LC-MS/MS

Introduction

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][2][3] Monitoring the plasma concentrations of acalabrutinib is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of acalabrutinib in human plasma samples. To ensure accuracy and precision, a stable isotope-labeled internal standard, Acalabrutinib-D4, is employed.

Acalabrutinib is primarily metabolized by CYP3A enzymes, with its major active metabolite being ACP-5862.[4][5] This method allows for the simultaneous quantification of both acalabrutinib and its active metabolite. The use of deuterated analogs of both analytes as internal standards provides reliable and reproducible results.[6][7] The sample preparation involves a straightforward protein precipitation or liquid-liquid extraction technique, followed by chromatographic separation and detection using tandem mass spectrometry. This method has been validated according to USFDA guidelines and is suitable for clinical pharmacokinetic studies.[6][8]

Signaling Pathway of Acalabrutinib

Acalabrutinib is an inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways.[6][7] By forming a covalent bond with a cysteine residue in the BTK active site, acalabrutinib and its active metabolite, ACP-5862, inhibit BTK's enzymatic activity.[6][7] This inhibition disrupts the downstream signaling pathways necessary for B-cell proliferation, trafficking, chemotaxis, and adhesion.[6][7]

Acalabrutinib's mechanism of action.

Experimental Protocol

This protocol provides a general framework for the quantification of acalabrabutinib in plasma. Specific parameters may require optimization based on the instrumentation and laboratory conditions.

Materials and Reagents

-

Acalabrutinib analytical standard

-

This compound (Internal Standard)

-

ACP-5862 (active metabolite) analytical standard

-

ACP-5862-D4 (Internal Standard for metabolite)

-

Human plasma (with K2EDTA as anticoagulant)[4]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Methyl tertiary butyl ether (MTBE)[6]

-

Water (LC-MS grade)

Instrumentation

-

Liquid Chromatograph (LC) system capable of gradient elution.

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction technique is a common method for extracting acalabrutinib and its internal standard from plasma.[6]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound).

-

Vortex for 30 seconds.

-

Add 1 mL of methyl tertiary butyl ether (MTBE).[6]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.[6]

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. These may need to be optimized for specific instruments.

| Parameter | Condition |

| LC Column | C18 or C8 column (e.g., Agilent Eclipse Plus C8, 50 mm × 4.6 mm, 1.8 µm)[9] |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.6 mL/min[9] |

| Injection Volume | 5-10 µL |

| Gradient Elution | A time-programmed gradient can be optimized to ensure separation from endogenous plasma components. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Acalabrutinib: 466.1 → 372.3; this compound: 470.1 → 376.3 (example transitions)[9] |

Experimental Workflow

The overall experimental workflow for the analysis of acalabrutinib in plasma samples is depicted below.

LC-MS/MS workflow for acalabrutinib.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for acalabrutinib as reported in various studies.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Acalabrutinib | 5.000 - 1600 | > 0.99 | 5.000 | [8] |

| Acalabrutinib | 1 - 1000 | > 0.99 | 1 | [4][10] |

| Acalabrutinib | 0.2 - 199.14 | Not specified | 0.2 | [9] |

Table 2: Precision and Accuracy

| Analyte | Quality Control Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |

| Acalabrutinib | LLOQ QC, LQC, MQC, HQC | 1.43 - 4.46 | 90.92 - 101.12 | 1.59 - 6.39 | 92.95 - 101.12 | [7] |

| Acalabrutinib | Not Specified | 1.8 - 9.7 | < 15% (bias) | 1.8 - 9.7 | < 15% (bias) | [10] |

Table 3: Recovery

| Analyte | Quality Control Level | Recovery (%) | Reference |

| Acalabrutinib | LQC, MQC-2, HQC | 82.50 - 92.75 | [7] |

| Acalabrutinib | Not Specified | 90.4 - 113.6 | [10] |

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of acalabrutinib in human plasma. The protocol is well-suited for pharmacokinetic and therapeutic drug monitoring studies, contributing to the safe and effective use of this important anticancer agent. The validation data from multiple sources confirm that the method meets the stringent requirements for bioanalytical assays.

References

- 1. Assessing the pharmacokinetics of acalabrutinib in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acalabrutinib - Wikipedia [en.wikipedia.org]

- 3. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M 27 in human plasma and application to a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09026G [pubs.rsc.org]

- 8. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Novel Bruton tyrosine kinase inhibitor acalabrutinib quantification by validated LC-MS/MS method: An application to pharmacokinetic study in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Acalabrutinib in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Acalabrutinib in human plasma. The use of a stable isotope-labeled internal standard, Acalabrutinib-d4, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing.[1][2] The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Acalabrutinib.

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[3][4] BTK is a critical component of the B-cell receptor signaling pathway, essential for B-cell proliferation and survival. Accurate measurement of Acalabrutinib plasma concentrations is crucial for pharmacokinetic assessments and for personalizing therapy to optimize efficacy and minimize toxicity.[5]

This document provides a detailed protocol for the quantitative analysis of Acalabrutinib in human plasma using an LC-MS/MS method with this compound as the internal standard (IS). The method is based on established and validated procedures, demonstrating excellent linearity, precision, and accuracy.[1][6][7]

Signaling Pathway of Acalabrutinib

Acalabrutinib exerts its therapeutic effect by irreversibly binding to cysteine residue Cys481 in the active site of BTK, thereby blocking its kinase activity.[8] This inhibition disrupts the B-cell receptor signaling cascade, which is crucial for the proliferation and survival of malignant B-cells.

Caption: Acalabrutinib inhibits BTK, blocking downstream signaling for B-cell survival.

Experimental Protocols

This section details the materials, reagents, and procedures for the quantitative analysis of Acalabrutinib in human plasma.

3.1. Materials and Reagents

-

Acalabrutinib reference standard (≥98% purity)

-

This compound (internal standard, IS)[1]

-

HPLC-grade acetonitrile, methanol, and water[1]

-

Formic acid (analytical grade)[1]

-

Ammonium formate (analytical grade)[1]

-

Human plasma with K2EDTA as anticoagulant[1]

-

Dimethyl sulfoxide (DMSO)[1]

3.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acalabrutinib and this compound in DMSO.[1]

-

Working Solutions: Prepare serial dilutions of the Acalabrutinib stock solution in a mixture of acetonitrile and water (e.g., 60:40, v/v) to create calibration curve (CC) and quality control (QC) working solutions.[1][2]

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10,000 ng/mL) in the same diluent.[1]

3.3. Sample Preparation (Liquid-Liquid Extraction)

This protocol is based on a commonly used liquid-liquid extraction (LLE) method which has shown reproducible results and acceptable recovery.[1]

Caption: Workflow for plasma sample preparation using liquid-liquid extraction.

Protocol Steps:

-

Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (this compound) to each tube and vortex briefly.[1]

-

Add 1 mL of methyl tertiary butyl ether (MTBE).[1]

-

Vortex the mixture for 10 minutes at approximately 2000 rpm.[2]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[2]

-

Carefully transfer the upper organic layer (supernatant) to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the dried residue in 200 µL of the mobile phase and vortex.

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

3.4. LC-MS/MS Instrumentation and Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of Acalabrutinib.[1][7]

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

|---|---|

| LC System | Shimadzu LC-20AD or equivalent[1] |

| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1][7] |

| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate in 0.1% Formic Acid (65:35, v/v)[1][2][7] |

| Flow Rate | 1.0 mL/min[1][7] |

| Injection Volume | 15 µL[2] |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Run Time | ~2.5 minutes[1] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Condition |

|---|---|

| MS System | AB SCIEX API-4500 or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[9] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Acalabrutinib: m/z 466.1 → 372.1[2] this compound (IS): m/z 470.1 → 376.1 (example) |

| Ion Spray Voltage | 5000 V[10] |

| Source Temp. | 500°C |

| Curtain Gas | Nitrogen[9] |

Note: The MRM transition for this compound may vary depending on the position of the deuterium labels. The provided transition is a common example.

Data and Performance Characteristics

The method has been validated according to USFDA guidelines.[1][6] Key performance characteristics are summarized below.

Table 3: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 5.0 - 1600 ng/mL in human plasma[1][2][7] |

| Correlation Coefficient (r²) | > 0.99[1][2][7] |

| Lower Limit of Quantitation (LLOQ) | 5.0 ng/mL[1][2] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent and reproducible with LLE using MTBE[1] |

| Matrix Effect | Minimal to no significant matrix effect observed[1][2] |

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Acalabrutinib in human plasma. The use of a deuterated internal standard, this compound, is critical for correcting analytical variability, thereby ensuring the generation of high-quality data suitable for clinical and research applications.[1] This protocol offers a short run time and straightforward sample preparation, making it efficient for high-throughput analysis.[1]

References

- 1. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Bruton tyrosine kinase inhibitor acalabrutinib quantification by validated LC-MS/MS method: An application to pharmacokinetic study in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ijper.org [ijper.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Acalabrutinib-D4 in Human Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[2][3] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1][4]

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of acalabrutinib in humans. Accurate quantification of the drug in biological matrices like human plasma is critical for these studies. Acalabrutinib-D4, a deuterated analog of acalabrutinib, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Its use minimizes variability from sample preparation and matrix effects, ensuring the accuracy and precision of the analytical method.

This document provides detailed protocols and application notes for the use of this compound in human pharmacokinetic studies, summarizing key quantitative data and outlining the underlying mechanism of action.

Mechanism of Action: BTK Inhibition

Acalabrutinib targets BTK, a key component of the B-cell receptor signaling pathway.[1] In B-cell malignancies, this pathway is often hyperactive, promoting uncontrolled cell growth.[1] By irreversibly binding to BTK, acalabrutinib blocks its enzymatic activity, thereby disrupting downstream signaling cascades involving PLCγ2, ERK, and AKT.[4][7] This disruption inhibits B-cell proliferation and triggers apoptosis (programmed cell death) in malignant cells.[1] Acalabrutinib's high selectivity for BTK over other kinases, such as ITK and EGFR, is designed to reduce off-target effects and improve its tolerability profile compared to first-generation BTK inhibitors.[2][4]

Experimental Protocols

Quantitative Analysis of Acalabrutinib in Human Plasma via LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of acalabrutinib and its major active metabolite, ACP-5862 (also known as M27), in human plasma using their respective deuterated analogs as internal standards.[5][6]

1. Reagents and Materials

-

Acalabrutinib reference standard

-

This compound (Internal Standard)

-

Acalabrutinib active metabolite (ACP-5862) reference standard

-

ACP-5862-D4 (Internal Standard)

-

Human plasma (with K2-EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium Formate (Analytical Grade)

-

Formic Acid (Analytical Grade)

-

Deionized Water (HPLC grade)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of acalabrutinib, its active metabolite, and their corresponding D4 internal standards in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) standards and quality control (QC) samples. A typical calibration range is 5.0 to 1600 ng/mL.[6]

-

Internal Standard Working Solution: Prepare a combined working solution of this compound and its metabolite's D4 analog in 50:50 acetonitrile/water at an appropriate concentration (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma sample (blank, CC, QC, or study sample) into a clean microcentrifuge tube.

-

Add 25 µL of the internal standard working solution to each tube (except for the blank matrix) and vortex briefly.

-

Vortex the tubes for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (approximately 900 µL) to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for injection into the LC-MS/MS system.

4. LC-MS/MS Instrumental Conditions The following table summarizes typical instrumental conditions for the analysis.

| Parameter | Condition |

| LC System | Shimadzu LC-20AD or equivalent |

| Column | XBridge C18 column (e.g., 50 x 4.6 mm, 3.5 µm) or equivalent[8] |

| Mobile Phase | A: 10 mM Ammonium Formate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid[6] |

| Gradient/Isocratic | Isocratic (e.g., 65:35 v/v, B:A) or a suitable gradient |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | API 4000+ or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions (Q1/Q3) | Acalabrutinib: m/z 466.2 → 399.1this compound: m/z 470.2 → 403.1ACP-5862: m/z 482.2 → 399.1 |

| Source Temperature | 550°C |

| Ion Spray Voltage | 5500 V |

Note: Mass transitions and instrument parameters should be optimized for the specific instrument used.

Pharmacokinetic Data

Acalabrutinib is rapidly absorbed and metabolized after oral administration.[1] Its primary active metabolite, ACP-5862, has approximately 50% of the BTK inhibitory potency of the parent drug and circulates at higher concentrations.[3] The pharmacokinetics of both compounds have been characterized in healthy volunteers and patients with B-cell malignancies.[9]

Table 1: Population Pharmacokinetic Parameters of Acalabrutinib and its Active Metabolite (ACP-5862) in Humans

| Parameter | Acalabrutinib | ACP-5862 (Active Metabolite) | Reference |

| Apparent Clearance (CL/F) | 169 L/h (95% CI 159-175) | 21.9 L/h (95% CI 19.5-24.0) | [9] |

| Central Volume of Distribution (Vc/F) | 33.1 L (95% CI 24.4-41.0) | 38.5 L (95% CI 31.6-49.2) | [9] |

| Peripheral Volume of Distribution (Vp/F) | 226 L (95% CI 149-305) | 38.4 L (95% CI 32.3-47.9) | [9] |

| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours | - | [10] |

| Terminal Half-life (t½) | ~1.4 hours | ~6.6 hours | [10][11] |

| Absolute Bioavailability | 25% | - | [10] |

| Metabolism | Primarily by CYP3A enzymes | - | [3] |

Data derived from population pharmacokinetic models pooling data from multiple clinical trials.[9]

Conclusion

The use of this compound as an internal standard is essential for the robust and accurate quantification of acalabrutinib in human plasma. The detailed LC-MS/MS protocol provided herein offers a reliable method for researchers conducting pharmacokinetic studies. Understanding the pharmacokinetic profile of acalabrutinib and its active metabolite is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety in patients with B-cell malignancies. The data and methods presented serve as a valuable resource for professionals in drug development and clinical research.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel LC-MS/MS method for simultaneous estimation of acalabrutinib and its active metabolite acalabrutinib M27 in human plasma and application to a human pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of ethnic differences in pharmacokinetics and clinical responses of acalabrutinib between Chinese and White patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

Application Note: Development of a Bioanalytical Method for Acalabrutinib-D4 in Human Plasma using LC-MS/MS

Abstract

This application note describes a detailed, robust, and validated bioanalytical method for the quantification of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, in human plasma using Acalabrutinib-D4 as the internal standard (IS). The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. The protocol outlined here is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Acalabrutinib.

Introduction

Acalabrutinib is a second-generation, highly selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation, trafficking, and survival of B-cells.[1][4] By covalently binding to the cysteine residue Cys481 in the active site of BTK, Acalabrutinib effectively blocks its enzymatic activity, leading to apoptosis of malignant B-cells.[1][5] This mechanism of action makes it an effective treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2]

Accurate quantification of Acalabrutinib in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the bioanalytical method. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Acalabrutinib in human plasma.

Signaling Pathway of Acalabrutinib

Figure 1: Acalabrutinib's mechanism of action in the BTK signaling pathway.

Experimental Protocols

Materials and Reagents

-

Acalabrutinib and this compound reference standards (≥98% purity)

-

Human plasma (K2-EDTA)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Methyl tertiary butyl ether (MTBE)

Instrumentation

-

Liquid Chromatography system (e.g., Shimadzu LC-20AD, Agilent 1200 series)

-

Tandem Mass Spectrometer (e.g., AB SCIEX API-4500, Waters Xevo TQ-S)

-

Analytical column (e.g., Zorbax Eclipse XDB-C18, 150 × 4.6 mm, 5 µm)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acalabrutinib and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Acalabrutinib stock solution with 50:50 acetonitrile:water to create working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Label polypropylene tubes for blank, zero, CC, and QC samples.

-

Pipette 100 µL of human plasma into the labeled tubes.

-

Spike 10 µL of the appropriate Acalabrutinib working standard solution into each tube (except for the blank).

-

Add 25 µL of the IS working solution (100 ng/mL this compound) to all tubes except the blank.

-

Vortex mix for 10 seconds.

-

Add 1 mL of MTBE to each tube.

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new set of tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase.

-

Vortex mix for 1 minute.

-

Transfer the solution to autosampler vials for LC-MS/MS analysis.

Figure 2: Workflow for sample preparation using liquid-liquid extraction.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm) |

| Mobile Phase | A: 10 mM Ammonium formate in 0.1% Formic AcidB: Acetonitrile |

| Gradient | Isocratic: 65% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 15 µL |

| Column Temperature | 40°C |

| Run Time | 4 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | Acalabrutinib | This compound (IS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| MRM Transition | Q1: 466.1 m/z → Q3: 372.1 m/z | Q1: 470.1 m/z → Q3: 376.1 m/z |

| Declustering Potential (DP) | 80 V | 80 V |

| Entrance Potential (EP) | 10 V | 10 V |

| Collision Energy (CE) | 35 V | 35 V |

| Collision Cell Exit Potential (CXP) | 12 V | 12 V |

| Ion Source Gas 1 | 50 psi | 50 psi |

| Ion Source Gas 2 | 50 psi | 50 psi |

| Curtain Gas | 35 psi | 35 psi |

| Temperature | 550°C | 550°C |

Method Validation

The developed method was validated according to the US FDA guidelines for bioanalytical method validation. The validation parameters included selectivity, sensitivity, linearity, precision, accuracy, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Selectivity | No significant interference at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | Passed |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Calibration Range | - | 1.0 - 1000 ng/mL |

| LLOQ | Signal-to-noise ratio ≥ 10 | 1.0 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |

| Intra-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±8% |

| Inter-day Accuracy (%Bias) | Within ±15% (±20% for LLOQ) | Within ±10% |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |

| Stability | - Bench-top (24h, RT)- Freeze-thaw (3 cycles)- Long-term (-80°C, 30 days) | Stable |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent selectivity and sensitivity for the quantification of Acalabrutinib in human plasma. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response. The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL with a correlation coefficient (r²) greater than 0.995. The precision and accuracy of the method were within the acceptable limits as per regulatory guidelines. The recovery of Acalabrutinib from human plasma was high and consistent. The method proved to be robust and reliable for the intended application.

Conclusion

A highly sensitive, selective, and robust LC-MS/MS method for the quantification of Acalabrutinib in human plasma has been successfully developed and validated using this compound as an internal standard. This method is suitable for conducting pharmacokinetic studies and for therapeutic drug monitoring of Acalabrutinib in a clinical setting.

References

- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 2. Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Acalabrutinib-D4 in Human Plasma

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2][3] Accurate quantification of Acalabrutinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Acalabrutinib-D4, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Acalabrutinib and its deuterated internal standard, this compound, in human plasma.

Principle

This method employs liquid chromatography to separate Acalabrutinib and this compound from endogenous plasma components. The separated analytes are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to its deuterated internal standard.

Experimental Protocols

1. Materials and Reagents

-

Acalabrutinib and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Methyl tertiary butyl ether (TBME) (HPLC grade)[4]

-

Control human plasma (with K2EDTA as anticoagulant)[4]

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acalabrutinib and this compound in dimethyl sulfoxide (DMSO).[4]

-

Working Solutions: Prepare serial dilutions of the Acalabrutinib stock solution in a mixture of acetonitrile and water (e.g., 60:40, v/v) to create calibration curve (CC) standards and quality control (QC) samples.[4]

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 10,000 ng/mL) in the same diluent.[4]

3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples at room temperature.[4]

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.[4]

-

Add 20 µL of the this compound internal standard working solution to each plasma sample (except for double blanks).[4]

-

Vortex the mixture for 10 seconds.

-

Add 2.5 mL of TBME to the tube and vortex for 10 minutes at 2000 rpm.[4]

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.[4]

-